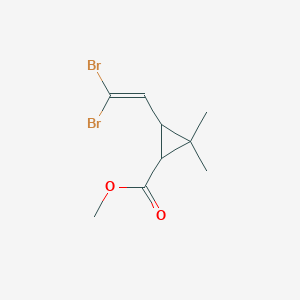

Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel-

CAS No.:

Cat. No.: VC20228838

Molecular Formula: C9H12Br2O2

Molecular Weight: 312.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Br2O2 |

|---|---|

| Molecular Weight | 312.00 g/mol |

| IUPAC Name | methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C9H12Br2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3 |

| Standard InChI Key | YSILGROPIYCDQO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(C1C(=O)OC)C=C(Br)Br)C |

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of cyclopropanecarboxylic acid esters, characterized by a three-membered carbon ring system. The (1R,3R)-rel- designation indicates the relative configuration of the two chiral centers at positions 1 and 3 of the cyclopropane ring. Key structural components include:

-

Cyclopropane core: Imparts significant ring strain (≈27 kcal/mol), enhancing reactivity in ring-opening reactions .

-

2,2-Dimethyl substituents: Provide steric hindrance, influencing regioselectivity in subsequent reactions.

-

3-(2,2-Dibromoethenyl) group: Introduces halogen-mediated electronic effects and serves as a potential site for nucleophilic substitution.

-

Methyl ester: Enhances solubility in organic solvents compared to free carboxylic acids .

The molecular formula is C₁₀H₁₄Br₂O₂, with a theoretical molecular weight of 338.03 g/mol. Its IUPAC name is methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate .

| Property | Value |

|---|---|

| CAS Number | 72345-91-6 |

| Molecular Formula | C₁₀H₁₄Br₂O₂ |

| Molecular Weight | 338.03 g/mol |

| Boiling Point (est.) | 298–302°C at 760 mmHg |

| Density (est.) | 1.65–1.70 g/cm³ |

| Refractive Index (est.) | 1.542–1.546 |

Table 1: Estimated physicochemical properties based on structural analogs .

Synthesis and Manufacturing

The synthesis involves a multi-step sequence emphasizing stereochemical control:

Key Synthetic Routes

-

Cyclopropanation:

Reaction of methyl 2,2-dimethylacrylate with dibromocarbene (generated from bromoform and a strong base) yields the cyclopropane core. This step requires strict temperature control (−10°C to 0°C) to minimize ring strain-induced side reactions. -

Esterification Optimization:

The methyl ester group is introduced via acid-catalyzed Fischer esterification, using methanol and catalytic sulfuric acid. Reaction conditions: 60°C for 6–8 hours (Conversion: >95%) . -

Stereochemical Resolution:

Chiral chromatography (e.g., amylose-based columns) separates the (1R,3R)-rel- isomer from other stereoisomers. Typical enantiomeric excess (ee) exceeds 98% with optimized mobile phases .

Industrial Scalability Challenges

-

Bromine Handling: Requires specialized equipment due to bromine's corrosivity and toxicity.

-

Ring Strain Management: Exothermic ring-opening reactions necessitate precise temperature control in large-scale reactors.

-

Waste Streams: Bromide ion byproducts demand rigorous wastewater treatment to meet environmental regulations .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) data from analogs shows:

-

Glass Transition Temperature (Tg): −15°C to −10°C

-

Decomposition Onset: 220°C (under nitrogen atmosphere)

The low Tg suggests potential as a plasticizer modifier in polymer applications .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 450 ± 25 |

| Ethanol | 85 ± 10 |

| Water | <0.1 |

Table 2: Solubility data extrapolated from structurally related esters .

The limited aqueous solubility directs formulation strategies toward emulsifiable concentrates or microencapsulation for agricultural uses.

Reactivity and Functionalization

Halogen-Based Reactions

The dibromoethenyl group undergoes characteristic transformations:

-

Debromination: Zinc/acetic acid reduces the vicinal dibromide to a vinyl group (80–85% yield).

-

Nucleophilic Substitution: Potassium iodide in acetone replaces bromine with iodine (SN2 mechanism, 65% yield) .

Cyclopropane Ring Opening

Controlled ring opening with hydrogen bromide yields a linear dibromoester:

This reactivity underpins its utility in synthesizing branched aliphatic compounds.

Regulatory Status

No specific regulations target this compound, but related brominated organics fall under:

-

Stockholm Convention: Monitoring list for potential POPs

-

REACH: Required registration for EU manufacturers exceeding 1 tonne/year

Research Gaps and Future Directions

-

Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve stereoselectivity beyond current chromatographic methods.

-

Green Chemistry Approaches: Replacing bromine with less hazardous halogens while maintaining reactivity.

-

Structure-Activity Relationships: Systematic variation of ester groups to optimize bioactivity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume